(Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
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Overview
Description
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indole and quinazoline moiety, which are linked through a hydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a quinazoline derivative in the presence of a hydrazide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydrazine derivatives .
Scientific Research Applications
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]PROPANOHYDRAZIDE: This compound shares a similar hydrazide linkage and indole moiety but differs in the presence of a pyrazole ring instead of a quinazoline ring.
N’-[(3Z)-1-(3-FLUOROBENZYL)-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE: This compound also contains an indole moiety but is linked to a chromen ring instead of a quinazoline ring.
Uniqueness
The uniqueness of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE lies in its specific combination of indole and quinazoline moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O3/c1-11-7-8-16-14(9-11)17(19(27)22-16)23-24-18(26)12(2)25-10-21-15-6-4-3-5-13(15)20(25)28/h3-10,12,22,27H,1-2H3 |
InChI Key |
IGHATCZBUMGPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C(C)N3C=NC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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